molecular formula C14H20N4O3 B12357377 6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione

Katalognummer: B12357377
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: PIMVSEWXLZAIFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione is a complex organic compound with the molecular formula C14H18N4O3 This compound is characterized by its diazinane ring structure, which is a six-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the diazinane ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the diazinane ring in the presence of a strong base.

    Addition of the Methoxyethylamino Group: The methoxyethylamino group is typically added through a nucleophilic substitution reaction, where a methoxyethylamine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and alcohols in the presence of strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new functionalized compounds.

Wissenschaftliche Forschungsanwendungen

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-1-benzyl-5-(2-methoxyethylamino)-1H-pyrimidine-2,4-dione
  • 6-Amino-1-benzyl-5-{[(2-methoxyethyl)amino]acetyl}-3-methyl-2,4(1H,3H)-pyrimidinedione
  • 6-Amino-1-benzyl-5-{(5-chloro-1,2,3-thiadiazol-4-yl)methylamino}-2,4(1H,3H)-pyrimidinedione

Uniqueness

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and its diazinane ring structure

Eigenschaften

Molekularformel

C14H20N4O3

Molekulargewicht

292.33 g/mol

IUPAC-Name

6-amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H20N4O3/c1-21-8-7-16-11-12(15)18(14(20)17-13(11)19)9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9,15H2,1H3,(H,17,19,20)

InChI-Schlüssel

PIMVSEWXLZAIFN-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.